[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]-[3-(triazol-1-yl)piperidin-1-yl]methanone
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Overview
Description
The compound "[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]-[3-(triazol-1-yl)piperidin-1-yl]methanone" is a synthetic molecule with diverse chemical and biological properties. It features a tetramethylcyclopentyl ring connected to a triazolyl-piperidinyl moiety through a methanone linkage. This unique structure makes it relevant in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]-[3-(triazol-1-yl)piperidin-1-yl]methanone" involves multiple steps starting with the preparation of the tetramethylcyclopentyl precursor. This intermediate is synthesized through a series of cyclization and methylation reactions.
The triazolyl-piperidinyl moiety is synthesized separately, often via a cyclization of suitable precursors under conditions promoting triazole formation.
The final step involves the condensation of the two moieties under mild conditions, typically using a coupling agent to form the methanone linkage.
Industrial Production Methods
Industrial production methods focus on optimizing yields and purity. This can involve scaling up the synthesis using batch or continuous flow processes. The use of advanced purification techniques like chromatography ensures high-quality product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, especially at the piperidine ring, leading to various oxidized derivatives.
Reduction: : Reduction reactions primarily target the methanone group, converting it to alcohol derivatives.
Substitution: : Both the cyclopentyl and triazolyl rings can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation reactions commonly use agents like potassium permanganate or chromium trioxide.
Reduction reactions often employ reagents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions might use a variety of nucleophiles or electrophiles under standard organic reaction conditions.
Major Products Formed
Oxidized derivatives of the piperidine ring.
Alcohol derivatives from reduction of the methanone group.
Various substituted analogs from substitution reactions.
Scientific Research Applications
This compound is extensively used in scientific research for its versatile properties:
Chemistry: : As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: : Used in biochemical assays to explore enzyme interactions and metabolic pathways.
Medicine: : Investigated for potential therapeutic properties, including its effects on specific biological targets.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
Mechanism: : The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites or binding pockets, modulating activity.
Molecular Targets and Pathways: : Studies suggest involvement in pathways related to cellular signaling and metabolism, influencing biological processes through modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
When compared to similar compounds, "[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]-[3-(triazol-1-yl)piperidin-1-yl]methanone" stands out due to its unique combination of the cyclopentyl and triazolyl-piperidinyl moieties. Similar compounds might include:
"[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]-[3-(triazol-1-yl)ethyl]methanone": Lacks the piperidinyl ring.
"[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]-[3-(piperidin-1-yl)methanone": Lacks the triazolyl ring.
Conclusion
The compound "this compound" represents a fascinating intersection of synthetic organic chemistry and biological research. Its unique structure, diverse reactions, and broad applications make it a valuable subject of study. Its mechanism of action and comparison with similar compounds further highlight its significance in various fields.
Properties
IUPAC Name |
[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]-[3-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-13-7-8-17(4,16(13,2)3)15(22)20-10-5-6-14(12-20)21-11-9-18-19-21/h9,11,13-14H,5-8,10,12H2,1-4H3/t13-,14?,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKLDDNJNZURKD-PYCCJBKGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C(=O)N2CCCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)C(=O)N2CCCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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